molecular formula C10H8N2O2S2 B15101722 Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- CAS No. 64145-06-8

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-

Cat. No.: B15101722
CAS No.: 64145-06-8
M. Wt: 252.3 g/mol
InChI Key: KASGLGRECIHPOP-UHFFFAOYSA-N
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Description

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-yl)thio)- (CAS: CID 47305) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₂S₂ and a molecular weight of 252.3 g/mol . Its structure features a 1,3,4-thiadiazole ring substituted with a phenyl group at the 5-position and a thioether-linked acetic acid moiety at the 2-position (SMILES: C1=CC=C(C=C1)C2=NN=C(S2)SCC(=O)O) .

Properties

CAS No.

64145-06-8

Molecular Formula

C10H8N2O2S2

Molecular Weight

252.3 g/mol

IUPAC Name

2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H8N2O2S2/c13-8(14)6-15-10-12-11-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)

InChI Key

KASGLGRECIHPOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-thiol with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted phenyl or thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity is attributed to the induction of apoptosis in cancer cells and the inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Substitutions

Compound Name Structural Difference Biological Activity Reference
Lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid Oxadiazole ring replaces thiadiazole Antibacterial activity against S. aureus
{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid Oxadiazole with 4-chlorophenyl substituent Forms stable square planar Cu(II) complexes

Key Insight : Replacing the thiadiazole ring with oxadiazole alters coordination chemistry and bioactivity. Oxadiazole derivatives exhibit enhanced metal-binding capacity but reduced anti-inflammatory efficacy compared to thiadiazole analogues .

Thiadiazole Derivatives with Nitro Substituents

Compound Name Structural Feature Biological Activity Reference
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) Nitro group at 4-position of phenyl ring 92.36% inhibition of Akt activity in C6 glioma cells
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) Nitrobenzothiazole substitution 86.52% Akt inhibition, induces apoptosis

Key Insight : Nitro groups enhance electron-withdrawing effects, improving interactions with Akt’s catalytic domain via π-π stacking and hydrogen bonding. These compounds outperform phenyl-substituted derivatives in anticancer activity .

Thioacetic Acid Derivatives with Varied Heterocycles

Compound Name Structural Feature Biological Activity Reference
2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid Free thiol (-SH) group on thiadiazole Antimicrobial activity in cooling fluids
2-(1,3,4-Thiadiazol-2-yl)thio acetic acid Thiadiazole without phenyl substitution Tyrosinase inhibition (IC₅₀ = 6.13 µM) vs. kojic acid (IC₅₀ = 33.3 µM)

Key Insight : The phenyl group in the target compound improves lipophilicity and membrane permeability, whereas mercapto (-SH) derivatives exhibit higher reactivity but lower stability .

Hybrid Heterocyclic Systems

Compound Name Structural Feature Biological Activity Reference
5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazole-2-thiol (5) Thiadiazole-oxadiazole hybrid Anticandidal activity against C. albicans
4-(2-Substituted indol-3-yl)-1-(5-phenyl-1,3,4-thiadiazol-2-yl)azetidin-2-one Thiadiazole-azetidinone hybrid Anti-inflammatory and analgesic activity

Key Insight: Hybrid systems leverage synergistic effects between heterocycles. For example, azetidinone-thiadiazole hybrids show dual anti-inflammatory and analgesic actions, unlike standalone thiadiazole derivatives .

Q & A

Q. What are the established synthetic methodologies for preparing acetic acid derivatives with 1,3,4-thiadiazole moieties?

The synthesis typically involves a two-step process:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Alkylation of these intermediates using chloroacetic acid derivatives (e.g., amides or esters) to introduce the sulfanylacetic acid group. This method allows for structural diversity by varying substituents (R groups) on the thiadiazole ring and alkylating agents .

Q. Which spectroscopic techniques are commonly employed to confirm the structure of these compounds?

Key techniques include:

  • Elemental analysis : Validates molecular composition.
  • ¹H NMR and IR spectroscopy : Confirm functional groups (e.g., thioether linkages, carbonyl groups) and substitution patterns.
  • Thin-layer chromatography (TLC) : Assesses purity and reaction progress. These methods are critical for verifying the integrity of intermediates and final products .

Q. How are solubility and stability profiles determined for these derivatives?

  • Solubility is tested in organic solvents (e.g., ethanol, DMF) and water. Most derivatives exhibit poor aqueous solubility, requiring recrystallization from ethanol for purification.
  • Stability is assessed under varying pH and temperature conditions, often via accelerated degradation studies (e.g., mass balance analysis in acidic/basic/oxidative environments) .

Advanced Research Questions

Q. How can computational tools like PASS assist in predicting the biological activity of these derivatives?

The PASS (Prediction of Activity Spectra for Substances) program predicts pharmacological potential by analyzing structural motifs. For example:

  • Antiproliferative activity is linked to the 1,3,4-thiadiazole core and electron-withdrawing substituents.
  • Anticonvulsant activity correlates with hydrophobic substituents that enhance blood-brain barrier penetration. Computational predictions guide targeted synthesis, reducing experimental screening costs .

Q. How do structural modifications, such as varying substituents on the thiadiazole ring, influence pharmacological properties?

Substituent effects include:

  • Electron-donating groups (e.g., methoxy) : Enhance antimicrobial activity by increasing membrane permeability.
  • Aromatic substituents (e.g., phenyl) : Improve anticancer activity via π-π stacking interactions with cellular targets. Systematic structure-activity relationship (SAR) studies are recommended to optimize bioactivity .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Discrepancies often arise from variations in substituents, assay conditions, or cell lines. Mitigation strategies include:

  • Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial studies, MTT for cytotoxicity).
  • Comparative meta-analysis : Cross-reference data from studies with analogous substituents or scaffolds. For instance, conflicting cytotoxicity results for 2,4-dimethoxyphenyl derivatives may reflect differences in cell line sensitivity .

Q. What methodological approaches are used to predict acute toxicity during preclinical development?

  • In silico tools : GUSAR Online predicts toxicity based on QSAR models, identifying hepatotoxic or nephrotoxic risks.
  • In vitro assays : Liver microsomal stability tests assess metabolic degradation pathways. These methods prioritize low-toxicity candidates for further testing .

Q. How can molecular docking studies optimize the design of derivatives targeting specific enzymes?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like γ-aminobutyric acid (GABA) receptors or tubulin.

  • Key interactions : Hydrogen bonding with thiadiazole sulfur atoms or hydrophobic interactions with aryl groups.
  • Validation : Experimental IC₅₀ values should correlate with docking scores to confirm predictive accuracy .

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